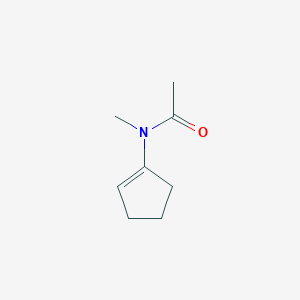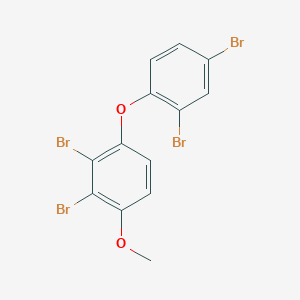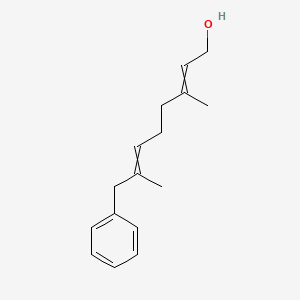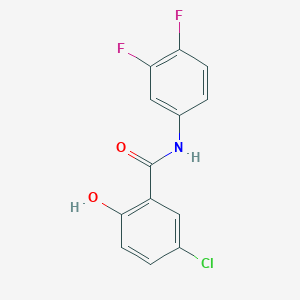![molecular formula C13H16O4 B12581565 Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate CAS No. 646064-55-3](/img/structure/B12581565.png)
Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate is an organic compound with the molecular formula C13H16O4. It is an ester derived from acrylic acid and 2-methoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate can be synthesized through the esterification of acrylic acid with 2-methoxyphenol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate exerts its effects involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The ester group in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in further biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate can be compared with other similar compounds such as:
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate: This compound has a similar phenoxy group but differs in the alkyl chain attached to the ester group.
Uniqueness: this compound is unique due to its specific combination of the methoxyphenoxy group and the prop-2-enoate ester, which imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
646064-55-3 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-16-13(14)10(2)9-17-12-8-6-5-7-11(12)15-3/h5-8H,2,4,9H2,1,3H3 |
InChI-Schlüssel |
ORJRFZCPRXPYMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)COC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)

![4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12581507.png)
![Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-](/img/structure/B12581514.png)



![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide](/img/structure/B12581535.png)
![(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B12581539.png)
![1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane](/img/structure/B12581542.png)

![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12581549.png)
